N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
CAS No.: 2034399-18-1
Cat. No.: VC4142266
Molecular Formula: C13H20N4O5S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-18-1 |
|---|---|
| Molecular Formula | C13H20N4O5S |
| Molecular Weight | 344.39 |
| IUPAC Name | N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | LUIGINZADFYBIR-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Introduction
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects.
Key Features:
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Molecular Formula: C12H18N4O4S
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Molecular Weight: Approximately 306.36 g/mol
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Structural Components: Methoxypyrazine moiety linked via an ether bond to a pyrrolidine ring, further connected to a sulfonamide group.
Synthesis Steps:
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Initial Preparation: Formation of the pyrrolidine ring and attachment of the methoxypyrazine moiety.
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Sulfonamide Formation: Introduction of the methanesulfonamide group.
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Final Assembly: Coupling reactions to form the final compound.
Biological Activity and Potential Applications
This compound is primarily investigated for its potential as a phosphodiesterase inhibitor, which could lead to therapeutic applications in treating disorders related to these pathways. Phosphodiesterase inhibitors are known for their roles in modulating signaling pathways within cells, affecting various physiological processes.
Potential Applications:
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Pharmacological Interventions: Targeting specific enzymes or receptors to modulate biological pathways.
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Drug Development: As a chemical intermediate in the synthesis of novel pharmaceutical agents.
Comparison with Similar Compounds
Similar compounds, such as N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, also exhibit significant biological activity, particularly in inhibiting kinases involved in inflammatory processes.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Biological Activity |
|---|---|---|---|
| N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide | C12H18N4O4S | 306.36 | Phosphodiesterase inhibition |
| N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide | Not specified | 344.41 | Kinase inhibition |
Research Findings and Future Directions
Research into N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide highlights the importance of pyrazine derivatives in medicinal chemistry. Future studies should focus on optimizing synthesis conditions, exploring its therapeutic potential, and investigating its interactions with biological targets.
Future Research Directions:
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Optimization of Synthesis: Improving yield and purity through advanced reaction conditions.
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Biological Targeting: Investigating specific enzyme or receptor interactions.
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Therapeutic Applications: Exploring potential uses in treating diseases related to phosphodiesterase pathways.
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